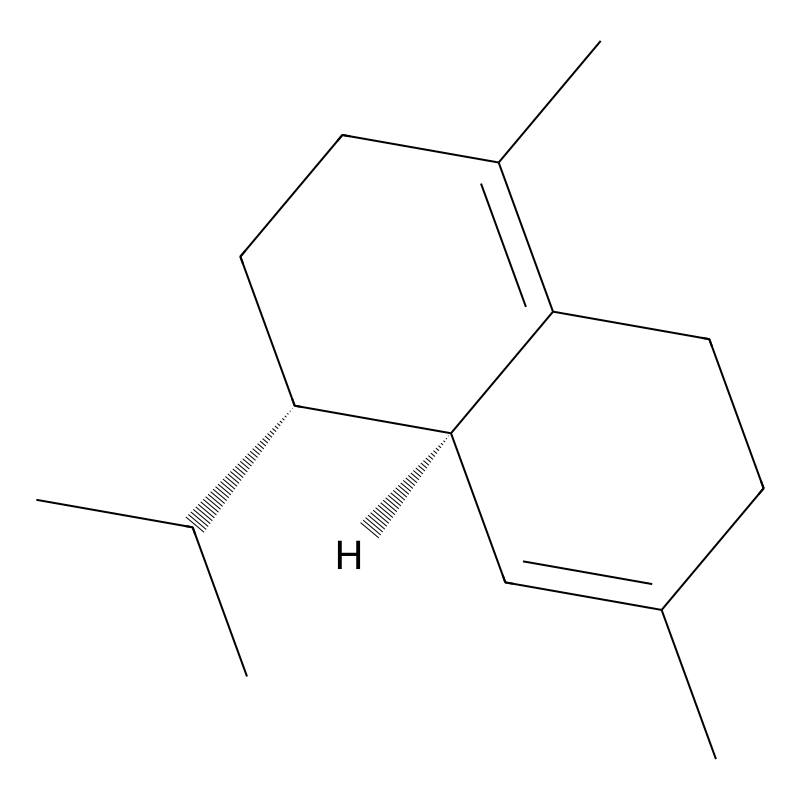(+)-delta-Cadinene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(+)-delta-Cadinene is a sesquiterpene, a class of organic compounds that are primarily produced by plants. It is characterized by its complex structure, comprising fifteen carbon atoms and twenty-four hydrogen atoms, with the molecular formula C₁₅H₂₄. This compound is notably found in the essential oil of various plants, including Eleutherococcus senticosus (Siberian ginseng), Humulus lupulus (hops), and Piper nigrum (black pepper) . Its unique structure contributes to its distinctive aroma and potential biological properties.
- Data on the safety and hazards of (+)-delta-Cadinene is limited.
- As with many terpenes, research suggests potential for skin irritation [].
Please note:
- The information regarding safety and hazards is limited. Further research is needed to determine the safety profile of (+)-delta-Cadinene.
- If you are handling or working with (+)-delta-Cadinene, it is important to consult with a qualified professional and follow appropriate safety protocols.
Natural Occurrence and Isolation:
(+)-delta-Cadinene is a sesquiterpene, a type of organic compound found in various plants and essential oils. It is particularly prevalent in the essential oil of Eleutherococcus senticosus (Siberian ginseng) []. Researchers have isolated (+)-delta-Cadinene from other plant sources, including hops (Humulus lupulus) [] and Piper nigrum (black pepper) [].
Potential Biological Activities:
Studies have investigated the potential biological activities of (+)-delta-Cadinene, although the research is currently limited and primarily focused on in vitro and animal models.
- Antimicrobial activity: Some studies suggest that (+)-delta-Cadinene may exhibit antimicrobial properties against certain bacteria and fungi [, ]. However, further research is needed to confirm these findings and understand the mechanisms of action.
- Anti-inflammatory activity: (+)-delta-Cadinene has shown potential anti-inflammatory effects in animal models []. However, more research is required to determine its effectiveness and safety in humans.
- Other potential activities: Preliminary studies have explored the potential of (+)-delta-Cadinene for other biological activities, including antioxidant, anticancer, and analgesic effects [, , ]. However, these studies are limited and require further investigation.
The biosynthesis of (+)-delta-Cadinene involves the enzyme (+)-delta-Cadinene synthase, which catalyzes the cyclization of farnesyl diphosphate to form (+)-delta-Cadinene, releasing diphosphate as a byproduct. The reaction can be summarized as follows:
This enzyme belongs to the family of lyases and specifically acts on phosphates .
Several methods have been developed for synthesizing (+)-delta-Cadinene. The most common approach involves enzymatic synthesis using (+)-delta-Cadinene synthase from plant sources. Additionally, chemical synthesis routes have been explored, including:
- Total Synthesis: Utilizing various organic reactions to construct the sesquiterpene skeleton.
- Biotransformation: Employing microorganisms or plant cell cultures to convert simpler substrates into (+)-delta-Cadinene.
These methods allow for both natural extraction and synthetic production, catering to different research and commercial needs.
(+)-delta-Cadinene has several applications across various fields:
- Pharmaceuticals: Due to its potential anticancer properties, it is being studied for therapeutic applications.
- Aromatherapy: Its pleasant aroma makes it suitable for use in essential oils and fragrances.
- Agriculture: It may serve as a natural pesticide due to its plant-derived origins.
(+)-delta-Cadinene belongs to a broader family of cadinene sesquiterpenes. Below is a comparison with some similar compounds:
These compounds share structural similarities but exhibit distinct biological activities and applications, highlighting the uniqueness of (+)-delta-Cadinene within the cadinene family.
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
UNII
Other CAS
Use Classification
Dates
2. Govindarajan M, Rajeswary M, Benelli G. δ-Cadinene, Calarene and .δ-4-Carene from Kadsura heteroclita Essential Oil as Novel Larvicides Against Malaria, Dengue and Filariasis Mosquitoes. Comb Chem High Throughput Screen. 2016;19(7):565-71. doi: 10.2174/1386207319666160506123520. PMID: 27151483.
3. Wang YH, Davila-Huerta G, Essenberg M. 8-Hydroxy-(+)-delta-cadinene is a precursor to hemigossypol in Gossypium hirsutum. Phytochemistry. 2003 Sep;64(1):219-25. doi: 10.1016/s0031-9422(03)00270-x. PMID: 12946420.
4. Guo X, Shang X, Li B, Zhou XZ, Wen H, Zhang J. Acaricidal activities of the essential oil from Rhododendron nivale Hook. f. and its main compund, δ-cadinene against Psoroptes cuniculi. Vet Parasitol. 2017 Mar 15;236:51-54. doi: 10.1016/j.vetpar.2017.01.028. Epub 2017 Feb 1. PMID: 28288764.
5. Karami A. Essential oil composition of Ajuga comata Stapf. from Southern Zagros, Iran. Nat Prod Res. 2017 Feb;31(3):359-361. doi: 10.1080/14786419.2016.1236094. Epub 2016 Sep 22. PMID: 27653644.








